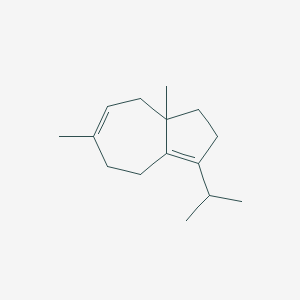
Daucene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Daucene belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in carrot, cumin, root vegetables, and wild carrot. This makes this compound a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Daucene is classified as a sesquiterpene with the chemical formula C15H24 and a CAS number of 16661-00-0. Its structure is characterized by a hydroazulene framework, which contributes to its biological activities and potential applications. The compound has been isolated from various natural sources, including Daucus carota and other plants like Ferula hermonis and Piptoporus betulinus .
Anticancer Activity
This compound exhibits promising anticancer properties. Research has indicated that this compound and its derivatives can inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that daucenal, a derivative of this compound, displays significant antiproliferative activity against human tumor cells such as HL-60 and Jurkat, with IC50 values comparable to established anticancer drugs .
Antimicrobial Properties
The essential oils containing this compound have demonstrated antibacterial and antifungal activities. In vitro studies have revealed that this compound-rich extracts can effectively inhibit the growth of pathogenic bacteria and fungi, making it a candidate for developing natural antimicrobial agents .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. Research indicates that it can modulate inflammatory responses, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .
Agricultural Applications
This compound's role as a natural pesticide has been explored due to its insecticidal properties. The compound can act as a larvicide against agricultural pests, providing an eco-friendly alternative to synthetic pesticides. Studies have shown that formulations containing this compound can effectively reduce pest populations without harming beneficial insects .
Surfactant and Emulsifier
In industrial settings, this compound is utilized as a surfactant and emulsifier in various formulations. Its ability to stabilize emulsions makes it valuable in cosmetic products, food processing, and pharmaceuticals .
Table 1: Biological Activities of this compound Derivatives
| Activity Type | Compound | Target Cells/Organisms | IC50 Values (µg/mL) |
|---|---|---|---|
| Anticancer | Daucenal | HL-60 | 10-20 |
| Epoxydaucenal B | Jurkat | 15-30 | |
| Antimicrobial | This compound-rich EO | Staphylococcus aureus | 5-10 |
| Escherichia coli | 8-12 | ||
| Anti-inflammatory | This compound | Various inflammatory models | Varies |
Table 2: Sources of this compound
| Source Plant | Year Isolated | Reference |
|---|---|---|
| Daucus carota | 1961 | Pigulevskii |
| Ferula hermonis | 1991 | Hashidoko et al. |
| Piptoporus betulinus | Recent | Feldmann |
Case Studies
- Study on Anticancer Activity : A research study conducted by Hashidoko et al. isolated various daucane derivatives from Ferula hermonis, demonstrating their potential as anticancer agents against multiple human tumor cell lines .
- Evaluation of Antimicrobial Properties : A comprehensive study evaluated the essential oil profile of Daucus carota, revealing significant antimicrobial activity against common bacterial strains, supporting the use of this compound in natural pesticide formulations .
- Industrial Application Study : Research highlighted the effectiveness of this compound as an emulsifier in cosmetic products, showcasing its ability to stabilize formulations while being derived from natural sources .
Propiedades
Número CAS |
16661-00-0 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
6,8a-dimethyl-3-propan-2-yl-2,4,5,8-tetrahydro-1H-azulene |
InChI |
InChI=1S/C15H24/c1-11(2)13-8-10-15(4)9-7-12(3)5-6-14(13)15/h7,11H,5-6,8-10H2,1-4H3 |
Clave InChI |
MGMBZNCFUFRSSP-UHFFFAOYSA-N |
SMILES |
CC1=CCC2(CCC(=C2CC1)C(C)C)C |
SMILES canónico |
CC1=CCC2(CCC(=C2CC1)C(C)C)C |
Key on ui other cas no. |
16661-00-0 |
Sinónimos |
1,2,4,5,8,8a-Hexahydro-6,8a-dimethyl-3-isopropylazulene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















